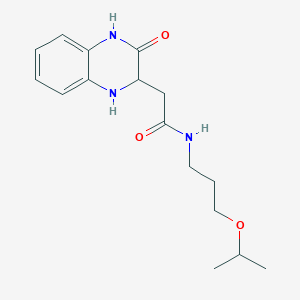
N-(3-isopropoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-isopropoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "IQ-1S" and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of IQ-1S is not fully understood, but it is believed to act as an inhibitor of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this pathway, IQ-1S can modulate the cellular processes that are regulated by it.
生化学的および生理学的効果
IQ-1S has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the promotion of cell survival, and the inhibition of cell proliferation. These effects are mediated through the Wnt/β-catenin signaling pathway and can vary depending on the cell type and context.
実験室実験の利点と制限
One of the main advantages of IQ-1S is its specificity for the Wnt/β-catenin signaling pathway, which allows for the selective modulation of this pathway without affecting other cellular processes. However, one limitation of IQ-1S is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of IQ-1S, including the development of more efficient synthesis methods, the identification of its specific targets within the Wnt/β-catenin signaling pathway, and the exploration of its potential applications in other fields, such as regenerative medicine and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of IQ-1S and its potential side effects.
合成法
IQ-1S can be synthesized using a multistep process that involves the reaction of 2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetic acid with 3-isopropoxypropylamine. The resulting product is then purified using chromatography to obtain the final compound.
科学的研究の応用
IQ-1S has been studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, IQ-1S has been shown to enhance the differentiation of neural stem cells and promote the survival of neurons. In cancer research, IQ-1S has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, IQ-1S has been shown to enhance the differentiation of T cells and promote their survival.
特性
製品名 |
N-(3-isopropoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide |
|---|---|
分子式 |
C16H23N3O3 |
分子量 |
305.37 g/mol |
IUPAC名 |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C16H23N3O3/c1-11(2)22-9-5-8-17-15(20)10-14-16(21)19-13-7-4-3-6-12(13)18-14/h3-4,6-7,11,14,18H,5,8-10H2,1-2H3,(H,17,20)(H,19,21) |
InChIキー |
KTRGXABEHIZYRA-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
正規SMILES |
CC(C)OCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






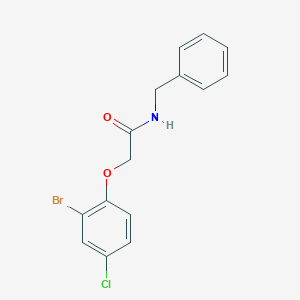
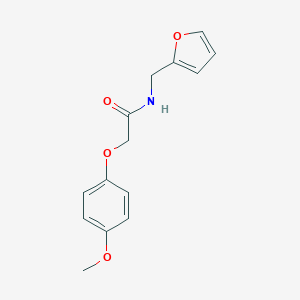
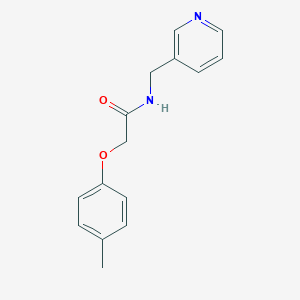
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
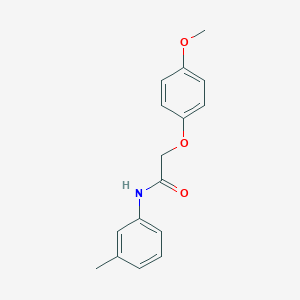
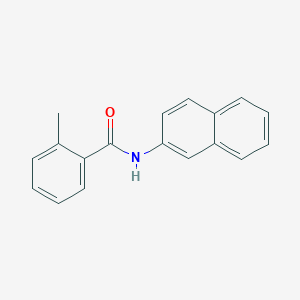
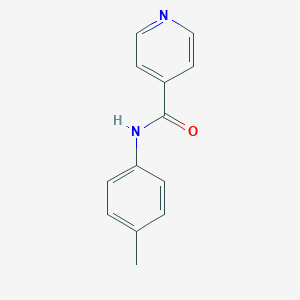
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
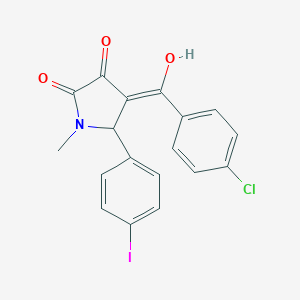
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)